4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is a substituted N-pyridin-2-ylbenzamide derivative identified as a potent inhibitor of firefly luciferase. This compound emerged as a false positive hit during a high-throughput screening campaign for antagonistic G protein-coupled receptors using a luciferase reporter-gene assay.
The synthesis of 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline typically involves the condensation reaction between 2-aminobenzenethiol and N,N-dimethylaniline. This reaction can be conducted under various conditions:
The molecular structure of 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline includes:
4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline can participate in several chemical reactions due to its functional groups:
These reactions generally require specific conditions such as temperature control, solvent choice, and catalysts depending on the desired product.
The mechanism of action for 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline largely relates to its biological activity:
Research indicates that modifications on the benzothiazole moiety can enhance or reduce biological activity, making structure-activity relationship studies crucial for drug development.
The physical and chemical properties of 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline include:
4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline finds applications in various fields:
Recent studies focus on exploring new derivatives for enhanced biological activity, suggesting that modifications can lead to improved efficacy against specific targets such as cancer cells or bacteria .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4